Lipophilicity and Polar Surface Area
The target compound exhibits a computed XLogP3 of 2.1 [1], indicating moderate lipophilicity. This value is strategically positioned for balancing membrane permeability with aqueous solubility in drug-like molecules. In contrast, the unsubstituted analog, (pyridin-3-yl)methanamine (XLogP3: 0.4 [2]), is significantly more hydrophilic, which can limit its ability to cross cellular membranes and engage intracellular targets. The addition of the 4-chloro-3-fluorophenyl group increases lipophilicity by approximately 1.7 log units, a key adjustment for medicinal chemistry optimization. Furthermore, the target compound possesses a topological polar surface area (TPSA) of 38.9 Ų [1], which is favorable for oral bioavailability (typically <140 Ų) and suggests a different CNS penetration profile compared to more polar analogs.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3: 2.1; TPSA: 38.9 Ų |
| Comparator Or Baseline | (pyridin-3-yl)methanamine: XLogP3: 0.4 |
| Quantified Difference | ΔXLogP3 = +1.7 |
| Conditions | Computed physicochemical properties |
Why This Matters
The measured XLogP3 and TPSA values directly impact ADME properties; a higher XLogP3 than the unsubstituted analog suggests improved membrane permeability, which is critical for intracellular target engagement in cell-based assays or in vivo studies.
- [1] Kuujia. (n.d.). (5-(4-Chloro-3-fluorophenyl)pyridin-3-yl)methanamine - CAS No 1346691-97-1. Retrieved from https://www.kuujia.com/cas-1346691-97-1.html View Source
- [2] PubChem. (n.d.). Pyridin-3-ylmethanamine. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/Pyridin-3-ylmethanamine View Source
